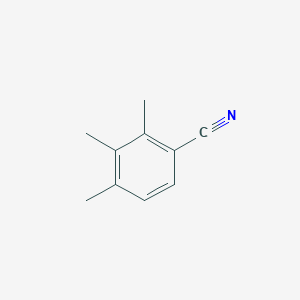
(1-Isothiocyanatopropan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Isothiocyanatopropan-2-yl)benzene is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isothiocyanatopropan-2-yl)benzene typically involves the reaction of an appropriate amine with thiophosgene. The general reaction can be represented as follows:
R-NH2+CSCl2→R-N=C=S+2HCl
In this case, the amine would be (1-aminopropan-2-yl)benzene. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions.
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Isothiocyanatopropan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl isocyanates.
Reduction: Reduction of the isothiocyanate group can yield corresponding amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group.
Major Products Formed
Oxidation: Sulfonyl isocyanates.
Reduction: Corresponding amines.
Substitution: Thioureas, carbamates, and other derivatives.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as bioactive compounds with antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory and chemopreventive activities.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1-Isothiocyanatopropan-2-yl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential bioactivity, including its ability to inhibit enzymes and interfere with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the propan-2-yl group.
Benzyl isothiocyanate: Contains a benzyl group instead of the propan-2-yl group.
Allyl isothiocyanate: Contains an allyl group instead of the propan-2-yl group.
Uniqueness
(1-Isothiocyanatopropan-2-yl)benzene is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to other isothiocyanates.
Propriétés
| 76924-10-2 | |
Formule moléculaire |
C10H11NS |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1-isothiocyanatopropan-2-ylbenzene |
InChI |
InChI=1S/C10H11NS/c1-9(7-11-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |
Clé InChI |
FGESWFIKOLPCKC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN=C=S)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)




